![molecular formula C18H17BrO3 B2690911 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one CAS No. 649573-05-7](/img/structure/B2690911.png)
1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one, also known as BR-1, is a chemical compound that has been widely studied in scientific research. This compound belongs to the class of chalcones, which are naturally occurring compounds found in many plants. BR-1 has been found to have various biological activities, making it a promising candidate for use in pharmaceuticals and other applications.
Mechanism Of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one involves its ability to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one has been found to inhibit the activity of the enzyme COX-2, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one has also been found to have anti-inflammatory, antioxidant, and anti-microbial activities. These properties make 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one a promising candidate for use in the development of new drugs and treatments.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one in lab experiments is its relatively simple synthesis method. Additionally, 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one has been found to be stable under various conditions, making it a reliable compound for use in experiments. However, one limitation of using 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one. One area of interest is in the development of new cancer treatments that utilize 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one's ability to induce apoptosis in cancer cells. Additionally, 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one's anti-inflammatory and antioxidant properties make it a promising candidate for use in the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the potential applications of 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one in these areas.
Synthesis Methods
1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one can be synthesized through a reaction between 4-bromobenzaldehyde and 4-ethoxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then treated with a catalytic amount of acetic acid and a reducing agent such as sodium borohydride to yield 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one has been extensively studied for its potential use in various scientific research applications. One area of research where 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one has shown promise is in cancer treatment. Studies have shown that 1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in chemotherapy.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-3-22-17-11-5-13(12-18(17)21-2)4-10-16(20)14-6-8-15(19)9-7-14/h4-12H,3H2,1-2H3/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJAGMWOEBTJHG-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one |
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